Deltasonamide 2 hydrochloride
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Overview
Description
Deltasonamide 2 hydrochloride is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar . This compound is primarily used in scientific research to study the inhibition of PDEδ, which plays a crucial role in various cellular processes.
Preparation Methods
The synthesis of Deltasonamide 2 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. . Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions and purification techniques to ensure the compound meets research-grade standards.
Chemical Reactions Analysis
Deltasonamide 2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deltasonamide 2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of PDEδ and its effects on various chemical pathways.
Biology: Employed in cellular and molecular biology research to understand the role of PDEδ in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where PDEδ plays a significant role.
Industry: Utilized in the development of new chemical entities and as a reference compound in quality control.
Mechanism of Action
Deltasonamide 2 hydrochloride exerts its effects by competitively inhibiting PDEδ, thereby preventing the hydrolysis of cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular signaling pathways . The molecular targets and pathways involved include the PDEδ enzyme and the downstream signaling cascades regulated by cAMP and cGMP.
Comparison with Similar Compounds
Deltasonamide 2 hydrochloride is unique due to its high affinity and specificity for PDEδ. Similar compounds include:
Deltasonamide 1: Another PDEδ inhibitor with a slightly different chemical structure.
Deltasonamide 2 (TFA): A trifluoroacetic acid salt form of Deltasonamide 2.
Deltasonamide 1 (TFA): A trifluoroacetic acid salt form of Deltasonamide 1.
These compounds share similar inhibitory properties but differ in their chemical structures and specific applications.
Properties
InChI |
InChI=1S/C30H37ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,26H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCCJNMXWIVHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN([C]2CC[C](CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Cl2N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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